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For Researchers, Scientists, and Drug Development Professionals

Prostate-specific membrane antigen (PSMA) has emerged as a key therapeutic target in

prostate cancer, leading to the development of a diverse array of novel therapies. This guide

provides a comparative analysis of the clinical trial data for three major classes of emerging

PSMA-targeted treatments: radioligand therapies (RLTs), chimeric antigen receptor (CAR) T-

cell therapies, and bispecific antibodies. The information is intended to offer a clear, data-driven

overview to inform research and development efforts in this rapidly evolving field.

Radioligand Therapies (RLTs)
RLTs utilize a small molecule that binds to PSMA, linked to a radioactive isotope that delivers

targeted radiation to cancer cells. The most clinically advanced RLTs use the beta-emitter

Lutetium-177 (¹⁷⁷Lu) and the alpha-emitter Actinium-225 (²²⁵Ac).

¹⁷⁷Lu-PSMA-617 (Pluvicto™)
¹⁷⁷Lu-PSMA-617 is the most established PSMA-targeted RLT, with significant clinical trial data

supporting its efficacy and safety.
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Trial
Compariso
n Arm

Median
Radiograph
ic
Progressio
n-Free
Survival
(rPFS)

Median
Overall
Survival
(OS)

Overall
Response
Rate (ORR)

PSA
Response
Rate (≥50%
decline)

VISION

(Phase III)

Standard of

Care (SoC)

8.7 months

vs. 3.4

months

15.3 months

vs. 11.3

months

29.8% (soft

tissue)
46%

TheraP

(Phase II)
Cabazitaxel

19% (at 12

months) vs.

3% (at 12

months)

19.1 months

vs. 19.6

months

49% vs. 24%
66% vs. 37%

[1][2]

PSMAfore

(Phase III)

Androgen

Receptor

Pathway

Inhibitor

(ARPI)

Change

11.60 months

vs. 5.59

months

24.48 months

vs. 23.13

months

Not Reported
57.6% vs.

20.5%

Safety Data from the VISION Trial

Adverse Event (Grade ≥3)
¹⁷⁷Lu-PSMA-617 + SoC
(Incidence)

Standard of Care (SoC)
Alone (Incidence)

Anemia 12.9% 4.9%

Thrombocytopenia 7.9% 1.0%

Leukopenia 2.0% 0.5%

Neutropenia 7.1% 1.5%

Fatigue 5.9% 1.5%

Dry Mouth (Any Grade) 39.3% 0.5%
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¹⁷⁷Lu-PNT2002 (also known as [¹⁷⁷Lu]-PSMA-I&T)
This is another ¹⁷⁷Lu-based PSMA-targeted RLT being investigated in the pre-chemotherapy

mCRPC setting.

Efficacy Data from the SPLASH (Phase III) Trial

Arm

Median
Radiographic
Progression-Free
Survival (rPFS)

Overall Response
Rate (ORR)

PSA Response
Rate (≥50%
decline)

¹⁷⁷Lu-PNT2002 9.5 months 38.1% 35.7%[3]

ARPI Change 6.0 months 12.0% 14.6%[3]

Safety Data from the SPLASH Trial

Adverse Event (Grade ≥3) ¹⁷⁷Lu-PNT2002 (Incidence) ARPI Change (Incidence)

Anemia 6% 3%[4]

Overall Grade ≥3 TEAEs 10% 12%

Treatment Discontinuation due

to TEAEs
2% 6%

²²⁵Ac-PSMA-617
This RLT utilizes an alpha-emitter, which delivers higher energy over a shorter distance,

potentially leading to greater efficacy.

Efficacy and Safety Data from a Phase I Trial

A study involving 29 mCRPC patients treated with ²²⁵Ac-PSMA-617 reported the following

outcomes:

PSA Response Rate (≥50% decline): 62.1%
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Median Overall Survival (OS): 18 months

Median Progression-Free Survival (PFS): 8 months

Key Adverse Events:

Xerostomia (dry mouth) of any grade was a common side effect, with some studies

reporting it in the majority of patients.

Grade 3 hematologic toxicities were relatively low, with anemia, leukopenia, and

thrombocytopenia each occurring in less than 8% of patients in one meta-analysis.

Combination Therapy: ¹⁷⁷Lu-PSMA-617 + Olaparib
(LuPARP Trial)
The LuPARP trial is a phase 1 study investigating the combination of ¹⁷⁷Lu-PSMA-617 with the

PARP inhibitor olaparib.

Preliminary Efficacy and Safety Data

PSA Response Rate (≥50% decline): 66%

Objective Response Rate (ORR): 78%

Common Treatment-Related Adverse Events (Any Grade): Dry mouth (81%), nausea (61%),

anemia (44%), fatigue (43%)

Grade 3/4 Treatment-Related Adverse Events: 15%

Chimeric Antigen Receptor (CAR) T-Cell Therapy
PSMA-targeted CAR T-cell therapy involves genetically modifying a patient's own T-cells to

recognize and attack PSMA-expressing cancer cells.

Clinical Trial Data from NCT04227275 (Phase I)

This trial is evaluating CART-PSMA-TGFβRDN, a PSMA-targeted CAR T-cell therapy

engineered to resist the immunosuppressive effects of TGF-β.
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Efficacy and Safety Data

PSA Response: Declines in PSA levels have been observed in treated patients.

Key Adverse Events:

Cytokine Release Syndrome (CRS): This is a common and significant toxicity of CAR T-

cell therapy. In early trial data, CRS of Grade 1-2 was observed in all patients receiving a

higher dose.

Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): This is another serious

potential side effect. In the NCT04227275 trial, two events of ICANS were reported, one of

which was a Grade 5 (fatal) event.

Bispecific Antibodies
Bispecific antibodies are designed to simultaneously bind to PSMA on cancer cells and a

receptor (typically CD3) on T-cells, thereby bringing the T-cells into close proximity to the

cancer cells to facilitate their destruction.

AMG 160 (Acatamab)
AMG 160 is a half-life extended (HLE) BiTE® (Bispecific T-cell Engager) that targets PSMA and

CD3.

Efficacy and Safety Data from a Phase I Trial

PSA Response Rate (>50% reduction): 34.3%

Objective Response Rate (RECIST 1.1): 3 partial responses among 15 patients with

measurable disease.

Key Adverse Events:

Cytokine Release Syndrome (CRS): CRS was the most common adverse event, occurring

in 90.7% of patients (all grades), with Grade 3 CRS in 25.6%. Management strategies

such as dose priming and premedication were employed to mitigate this.
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Other common treatment-related adverse events included fatigue, vomiting, nausea, and

pyrexia.

Experimental Protocols
VISION Trial (¹⁷⁷Lu-PSMA-617)

Patient Population: Patients with PSMA-positive metastatic castration-resistant prostate

cancer (mCRPC) who had previously received at least one androgen receptor pathway

inhibitor and one or two taxane regimens.

Treatment Regimen: Patients were randomized 2:1 to receive either ¹⁷⁷Lu-PSMA-617 (7.4

GBq every 6 weeks for up to 6 cycles) plus standard of care (SoC), or SoC alone. SoC

excluded chemotherapy, immunotherapy, and radium-223.

Primary Endpoints: Radiographic progression-free survival and overall survival.

TheraP Trial (¹⁷⁷Lu-PSMA-617)
Patient Population: Men with mCRPC progressing after docetaxel, with PSMA-positive

disease confirmed by PET imaging.

Treatment Regimen: Patients were randomized 1:1 to receive either ¹⁷⁷Lu-PSMA-617 (6.0-

8.5 GBq intravenously every 6 weeks for up to six cycles) or cabazitaxel (20 mg/m²

intravenously every 3 weeks for up to ten cycles).

Primary Endpoint: PSA response rate (≥50% reduction).

SPLASH Trial (¹⁷⁷Lu-PNT2002)
Patient Population: Patients with PSMA-expressing mCRPC who have progressed on an

ARPI and were not eligible for or declined chemotherapy.

Treatment Regimen: Randomized 2:1 to receive either ¹⁷⁷Lu-PNT2002 (6.8 GBq every 8

weeks for up to 4 cycles) or an alternative ARPI (abiraterone or enzalutamide).

Primary Endpoint: Radiographic progression-free survival.
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NCT04227275 (PSMA CAR-T)
Patient Population: Patients with metastatic castration-resistant prostate cancer.

Treatment Regimen: A 3+3 dose-escalation study of CART-PSMA-TGFβRDN cells

administered following lymphodepleting chemotherapy (cyclophosphamide and fludarabine).

Primary Objective: To determine the recommended phase 2 dose and schedule.

AMG 160 Phase I Trial
Patient Population: Men with mCRPC refractory to a novel hormonal therapy and who have

failed 1-2 taxane regimens.

Treatment Regimen: AMG 160 administered as a short intravenous infusion every 2 weeks

at escalating doses.

Primary Objectives: To evaluate the safety and tolerability and determine the maximum

tolerated dose or recommended phase 2 dose.

Signaling Pathways and Mechanisms of Action
PSMA Signaling in Prostate Cancer
PSMA expression is associated with the activation of the PI3K-AKT signaling pathway, which

promotes cell survival. This is thought to occur through an interaction with the scaffolding

protein RACK1, leading to a shift from the MAPK-ERK1/2 pathway to the PI3K-AKT pathway.
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PSMA signaling pathway promoting cell survival.

Mechanism of Action: Radioligand Therapy
PSMA-targeted radioligands bind to PSMA on the surface of prostate cancer cells. The

attached radioisotope (e.g., ¹⁷⁷Lu or ²²⁵Ac) then delivers localized radiation, causing DNA

damage and subsequent cell death.
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Mechanism of action for PSMA-targeted radioligand therapy.

Mechanism of Action: PSMA CAR T-Cell Therapy
PSMA-specific CAR T-cells are engineered with a chimeric antigen receptor that recognizes

PSMA. Upon binding to PSMA on a cancer cell, the CAR T-cell becomes activated, leading to

the release of cytotoxic granules (perforin and granzymes) and cytokines, which kill the target

cell.
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Mechanism of action for PSMA-targeted CAR T-cell therapy.

Mechanism of Action: PSMAxCD3 Bispecific Antibody
These antibodies act as a bridge between a T-cell and a PSMA-expressing cancer cell. One

arm of the antibody binds to PSMA, and the other arm binds to the CD3 receptor on the T-cell.

This forced interaction activates the T-cell to kill the cancer cell.
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Mechanism of action for PSMAxCD3 bispecific antibodies.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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